molecular formula C40H54O6 B1180752 [(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 149751-81-5

[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B1180752
CAS No.: 149751-81-5
InChI Key:
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Description

[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Eucalyptus tereticornis with data available.

Scientific Research Applications

Crystal Structure Analysis

The molecular and crystal structure of a compound closely related to the query, specifically 23,24,25,26,27,29,30-heptamethyl-19,28-oxahexacyclo[15.13.18.017,18.013,14.08,9.05,10]tetracos-3-yl acetate, was investigated. This compound crystallizes in the monoclinic crystal system, providing insights into its molecular architecture and potential applications in material science or molecular engineering (Medvedeva, Flechter, & Korlyukov, 2009).

Antimicrobial Activity

Research on fatty alkenoates, which includes structures similar to the query compound, has shown antimicrobial properties. These compounds were characterized based on elemental analysis and spectral data, suggesting potential applications in developing antimicrobial agents or studying microbial interactions (Rauf & Parveen, 2005).

Synthesis for Biological Applications

The synthesis of complex molecules with structural similarities to the query compound has implications in biological applications. For example, research on the synthesis of specific hydroxyandrostene derivatives highlights the potential for developing novel compounds for various therapeutic or biological research purposes (Fajkos̆, Pouzar, & C̆erný, 1996).

Structural Characterization and Potential in Cardiovascular Disease

A study focused on the structural characterization of small molecules, including 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate, suggests its utility in cardiovascular diseases (CVD) by inhibiting certain enzymes. This demonstrates the potential of such compounds in therapeutic applications, particularly in CVD management (Jayaraj & Desikan, 2020).

Properties

IUPAC Name

[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3/t24?,25?,29?,30?,31?,33?,36-,37+,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGXUTZMCFOAOS-JLOXNRSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2C1C)OC3=O)(CCC(C6(C)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 2
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 3
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 4
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 5
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 6
[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

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